molecular formula C26H45NO6S B192484 Tauroursodeoxycholic acid CAS No. 14605-22-2

Tauroursodeoxycholic acid

Cat. No. B192484
CAS RN: 14605-22-2
M. Wt: 499.7 g/mol
InChI Key: BHTRKEVKTKCXOH-VSHSPWMTSA-N
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Description

Tauroursodeoxycholic acid (TUDCA) is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with antiapoptotic and ER stress response dampening effects . TUDCA is used in some countries to treat gallstones and is also being investigated for a wide variety of other conditions .


Synthesis Analysis

TUDCA is a taurine conjugate of ursodeoxycholic acid . When regular bile salts reach the intestines, they can be metabolized by bacteria into UDCA and then later bound to a taurine molecule to become TUDCA .


Molecular Structure Analysis

The molecular formula of TUDCA is C26H45NO6S . The average molecular weight is 499.71 .


Chemical Reactions Analysis

TUDCA is not an efficient singlet oxygen quencher, but it reveals substantial antioxidant activity significantly decreasing the rate of oxygen consumption in the system studied . In addition, TUDCA induces slight, but noticeable changes in the polarity and fluidity of the investigated model membranes .


Physical And Chemical Properties Analysis

TUDCA exists as a solid form . The average molecular weight is 499.71 and the monoisotopic mass is 499.296759347 .

Scientific Research Applications

Hepatobiliary Disease Treatment

  • Field : Medical Pharmacology
  • Application : TUDCA is a naturally occurring hydrophilic bile acid that has been used for centuries in Chinese medicine. It is approved by the Food and Drug Administration (FDA) for the treatment of primary biliary cholangitis .
  • Results : TUDCA has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect .

Neurodegenerative Diseases

  • Field : Neurology
  • Application : TUDCA has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases .
  • Methods : Experimental evidence on the mechanisms underlying TUDCA’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS) and cerebral ischemia .
  • Results : Preclinical studies indicate that TUDCA exerts its effects not only by regulating and inhibiting the apoptotic cascade, but also by reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .

Diabetes Retinopathy

  • Field : Endocrinology
  • Application : TUDCA has been applied in the treatment of diabetes retinopathy .

Cancer Treatment

  • Field : Oncology
  • Application : The latest research suggests that TUDCA can also play a role as an epigenetic modulator and act as a therapeutic agent in certain types of cancer .

Hepatoprotection

  • Field : Hepatology
  • Application : TUDCA has been shown to have hepatoprotective effects. It can prevent tumor necrosis factor α (TNFα)-induced peroxide formation and hepatic cell death .
  • Results : TUDCA supplementation prevented tumor necrosis factor α (TNFα)-induced peroxide formation and hepatic cell death, suggesting modulation of mitochondrial membrane fluidity and subsequent normalization of mitochondrial glutathione levels as a novel mechanism of TUDCA-mediated hepatoprotection .

Apoptosis-Related Diseases

  • Field : Cell Biology
  • Application : TUDCA has been found to prevent apoptosis-related diseases .

Endoplasmic Reticulum Stress Alleviation

  • Field : Cell Biology
  • Application : TUDCA has been demonstrated to alleviate endoplasmic reticulum (ER) stress and stabilize the unfolded protein response (UPR), which contributed to naming TUDCA as a chemical chaperone .
  • Results : TUDCA has been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation in many in-vitro and in-vivo models of various diseases .

Inflammation Reduction

  • Field : Immunology
  • Application : TUDCA has been found to decrease inflammation in many in-vitro and in-vivo models of various diseases .

Safety And Hazards

TUDCA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKEVKTKCXOH-LBSADWJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932754
Record name 3,7-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

About 90% of gallstones are formed by cholesterol, which may be caused by altered gut microbiota from a high-fat diet and other factors. The gut microbiota regulates bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion. While the exact mechanism of action of tauroursodeoxycholic acid in reducing and preventing gallstone formation is unclear, tauroursodeoxycholic acid may achieve this effect in a number of ways. A recent mouse study suggests that tauroursodeoxycholic acid inhibits intestinal cholesterol absorption and lowers liver cholesterol levels by upregulating the bile acid excretion from the liver to the gallbladder. Tauroursodeoxycholic acid lowers the bile cholesterol saturation in the gallbladder, thereby increasing the solubility of cholesterol in bile. It can also maintain a specific gut microbiota composition to promote the synthesis of bile acids and reduce liver inflammation caused by the lipopolysaccharide in the blood. Ultimately, tauroursodeoxycholic acid enhances the synthesis of bile acids in the liver and reduces cholesterol in the serum and liver. Tauroursodeoxycholic acid inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death. It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response. Other anti-apoptotic processes mediated by tauroursodeoxycholic acid include cytochrome c release, caspase activation, DNA and nuclear fragmentation, and inhibition of p53 transactivation. It is believed that tauroursodeoxycholic acid works on multiple cellular targets to inhibit apoptosis and upregulate survival pathways.
Record name Tauroursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tauroursodeoxycholic acid

CAS RN

14605-22-2
Record name Tauroursodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14605-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taurursodiol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014605222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tauroursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,7-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAURURSODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60EUX8MN5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,700
Citations
S Vang, K Longley, CJ Steer… - Global advances in …, 2014 - journals.sagepub.com
Tauroursodeoxycholic acid (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA), a US Food and Drug Administration—approved hydrophilic bile acid for the treatment of …
Number of citations: 204 journals.sagepub.com
K Khalaf, P Tornese, A Cocco… - Translational …, 2022 - translationalneurodegeneration …
… In recent years, hydrophilic bile acids, particularly tauroursodeoxycholic acid (TUDCA), have shown important anti-apoptotic and neuroprotective activities, with numerous experimental …
AE Elia, S Lalli, MR Monsurrò… - European journal of …, 2016 - Wiley Online Library
Background and purpose Tauroursodeoxycholic acid ( TUDCA ) is a hydrophilic bile acid that is produced in the liver and used for treatment of chronic cholestatic liver diseases. …
Number of citations: 204 onlinelibrary.wiley.com
Q Xie, VI Khaoustov, CC Chung, J Sohn… - …, 2002 - Wiley Online Library
… We assessed the role of tauroursodeoxycholic acid (TUDCA) in inhibition of caspase-12 activation and its effect on calcium homeostasis in an ER stress-induced model of apoptosis. …
Number of citations: 414 aasldpubs.onlinelibrary.wiley.com
MH Schoemaker, LC de la Rosa, M Buist-Homan… - Hepatology, 2004 - journals.lww.com
Ursodeoxycholic acid (UDCA) is used in the treatment of cholestatic liver diseases, but its mechanism of action is not yet well defined. The aim of this study was to explore the protective …
Number of citations: 197 journals.lww.com
A Daruich, E Picard, JH Boatright… - Molecular …, 2019 - ncbi.nlm.nih.gov
… Taurine conjugation of UDCA forms tauroursodeoxycholic acid (TUDCA). About 95% of the bile acids are reabsorbed in the ileum, and 5% are lost in feces. The bile acids absorbed by …
Number of citations: 59 www.ncbi.nlm.nih.gov
CD Keene, CMP Rodrigues, T Eich… - Proceedings of the …, 2002 - National Acad Sciences
… We have previously reported that treatment with tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, prevented neuropathology and associated behavioral deficits in the 3-…
Number of citations: 323 www.pnas.org
C Benz, S Angermüller, U Töx, P Klöters-Plachky… - Journal of …, 1998 - Elsevier
… Addition of tauroursodeoxycholic acid to the incubation medium … direct hepatoprotective effect of tauroursodeoxycholic acid. … Tauroursodeoxycholic acid may reduce both bile-acid-…
Number of citations: 180 www.sciencedirect.com
M Kars, L Yang, MF Gregor, BS Mohammed… - Diabetes, 2010 - Am Diabetes Assoc
… Studies conducted in obese mouse models found that endoplasmic reticulum (ER) stress contributes to insulin resistance, and treatment with tauroursodeoxycholic acid (TUDCA), a bile …
Number of citations: 435 diabetesjournals.org
Benz, Angermüller, Otto, Sauer… - European journal of …, 2000 - Wiley Online Library
… Tauroursodeoxycholic acid reduced apoptosis, as indicated … significantly affected by tauroursodeoxycholic acid. At higher … co-incubation with tauroursodeoxycholic acid. The reduction …
Number of citations: 103 onlinelibrary.wiley.com

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